molecular formula C8H14N2O2 B1674943 Levetiracetam CAS No. 102767-28-2

Levetiracetam

Cat. No. B1674943
CAS RN: 102767-28-2
M. Wt: 170.21 g/mol
InChI Key: HPHUVLMMVZITSG-ZCFIWIBFSA-N
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Description

Levetiracetam is a medication used to treat epilepsy. It is used for partial-onset, myoclonic, or tonic–clonic seizures and is taken either by mouth as an immediate or extended-release formulation or by injection into a vein .


Synthesis Analysis

A new synthesis of this compound has been described involving a dynamic kinetic resolution and a ruthenium-catalysed ex-cell anodic oxidation . The enzymatic resolution involved identifying Comamonas testosteroni nitrile hydratase variants with high (S)-selectivity and activity .


Molecular Structure Analysis

This compound is the S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide. Its molecular formula is C8H14N2O2, and its molecular weight is 170.21 .


Chemical Reactions Analysis

The hydrophilic groups of this compound differentiate it from other earlier antiepileptic drugs . Analytical techniques for the analysis of this compound have been covered in various studies .


Physical And Chemical Properties Analysis

This compound is a pyrrolidone-family antiepileptic drug of the second generation with a broad spectrum of activity .

Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease

Levetiracetam has been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. A study by Erbaş et al. (2016) demonstrated that this compound significantly attenuated rotenone-induced toxicity in a rat model of Parkinson's disease. The drug was shown to suppress apomorphine-induced rotations, attenuate the degeneration of dopaminergic neurons, and decrease lipid peroxide levels while inducing levels of glutathione, catalase, and superoxide dismutase activity. These findings suggest that this compound may offer beneficial effects on dopaminergic neurons against rotenone-induced injury, possibly through the attenuation of oxidative stress (Erbaş, Yılmaz, & Taşkıran, 2016).

Influence on Cognitive and Neurological Functions

This compound has been explored for its impact on cognitive and neurological functions beyond seizure control. Yao et al. (2021) reported that this compound significantly increased the density of surviving neurons in the cerebral cortex and reduced infarct size after middle cerebral artery occlusion in rats. It also suppressed the activation of microglia and inhibited TNF-α and IL-1β in the ischemic brain, suggesting that its benefits in angiogenesis and functional recovery after cerebral ischemia might be mediated through anti-inflammatory and antiapoptotic activities, as well as inducing the expression of heat shock protein 70, vascular endothelial growth factor, and hypoxia-inducible factor-1α (Yao et al., 2021).

Management of Seizures in Different Contexts

In the context of neonatal seizures, Falsaperla et al. (2017) evaluated the efficacy and safety of this compound as a first-line treatment, demonstrating its effectiveness in resolving seizures without major side-effects. This study underscores the potential of this compound as a viable and safe option for managing neonatal seizures, highlighting the need for further research in this area (Falsaperla et al., 2017).

Mechanism of Action

Target of Action

Levetiracetam’s primary target is the synaptic vesicle protein 2A (SV2A) . SV2A is a protein found in the membranes of synaptic vesicles, which are small sacs within nerve cells that store neurotransmitters. This protein plays a crucial role in the regulation of neurotransmitter release in the brain.

Mode of Action

This interaction is believed to modulate synaptic neurotransmitter release and thus reduce neuronal hyperexcitability, a key factor in the development of seizures. It’s important to note that the mechanism of action of this compound is different from other anti-epileptic drugs .

Biochemical Pathways

This compound’s interaction with SV2A affects several biochemical pathways. It influences calcium homeostasis , the GABAergic system , and AMPA receptors . These systems are integral to the regulation of neuronal excitability and synaptic transmission. By modulating these pathways, this compound can exert its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .

Pharmacokinetics

This compound is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 100% . It has a wide therapeutic index and little-to-no potential for pharmacokinetic interactions . This makes it a desirable choice over other anti-epileptic drugs, which often have narrow therapeutic indexes and a propensity for drug interactions . Body weight and renal function significantly influence the apparent clearance and volume of distribution of this compound .

Result of Action

The primary result of this compound’s action is the reduction of seizure frequency in patients with various types of epilepsy . It has been shown to be effective in controlling seizures and is well-tolerated . In addition to its antiepileptic effects, this compound also has anti-inflammatory, neuroprotective, and antioxidant properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, coadministration with enzyme-inducing antiepileptic drugs such as carbamazepine and phenytoin can increase the drug clearance by 9–22%, whereas coadministration with valproate acid can decrease it by 18.8% . Furthermore, this compound is permeable to membranes despite its low lipophilicity , suggesting that the cellular environment can influence its action.

Future Directions

Levetiracetam is proving to be effective in seizure control and is well-tolerable, with a novel mechanism of action. This makes it a possible multitarget drug with clinical applications other than for epilepsy . There is also ongoing research into its use in the setting of CNS emergencies and for seizure prevention/treatment .

Biochemical Analysis

Biochemical Properties

Levetiracetam has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is a key player in the regulation of vesicle exocytosis . This interaction is believed to be central to its antiepileptic effects . Moreover, this compound has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Cellular Effects

This compound has been shown to modulate EEG microstates in Temporal Lobe Epilepsy (TLE) patients . It also induces changes in the mRNA expression pattern, altering biological activity and pathways, especially several key genes of the nervous system . Side effects of this compound include sleepiness, incoordination in dogs, decreased appetite, drooling, and sleepiness in cats .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through an interaction with the synaptic vesicle protein 2A (SV2A) . This interaction is believed to reduce neurotransmitter release . Moreover, this compound has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Temporal Effects in Laboratory Settings

This compound has been shown to modulate EEG microstates in Temporal Lobe Epilepsy (TLE) patients . Over time, this compound treatment induces a modulation of resting-state EEG microstates .

Dosage Effects in Animal Models

This compound displays potent protection in a broad range of animal models of chronic epilepsy . The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

Approximately 34% of a this compound dose is metabolized and 66% is excreted in urine unmetabolised . The metabolism is not hepatic but occurs primarily in blood by hydrolysis .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, and plasma protein binding is 0% .

Subcellular Localization

This compound binds to the synaptic vesicle protein 2A (SV2A), which is located on synaptic vesicles within neurons . This suggests that the subcellular localization of this compound is likely to be at the synapse, where it can interact with SV2A to exert its effects .

properties

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146044
Record name UCB-L 060
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e+02 g/L
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

103765-01-1, 102767-28-2
Record name UCB-L 060
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Record name (R)-Etiracetam
Source ChemIDplus
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Record name UCB-L 060
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Record name (2R)-2-(2-oxopyrrolidin-1-yl)butanamide
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Record name ETIRACETAM, (R)-
Source FDA Global Substance Registration System (GSRS)
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Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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